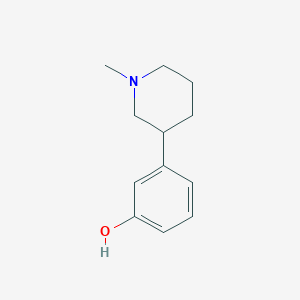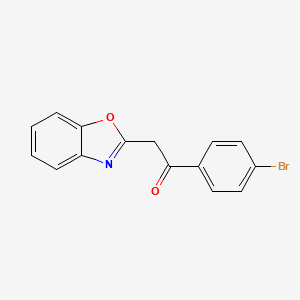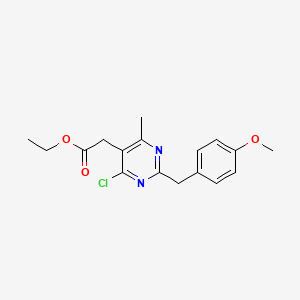![molecular formula C17H13FN2OS B12122036 (5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12122036.png)
(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one est un composé organique synthétique appartenant à la famille des thiazolones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolone substitué par un fluorobenzylidène et un groupe méthylphénylamino. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one implique généralement la condensation du 4-fluorobenzaldéhyde avec le 2-aminothiophénol en présence d’un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant tel que l’éthanol ou le méthanol. L’intermédiaire résultant est ensuite mis à réagir avec l’isothiocyanate de 2-méthylphényle pour former le produit final. Les conditions réactionnelles, y compris la température et la durée de la réaction, sont optimisées pour obtenir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et la possibilité de mise à l’échelle du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction à l’aide d’agents comme le borohydrure de sodium peuvent convertir le composé en ses formes réduites.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupement fluorobenzylidène, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; réalisée dans des solvants tels que l’éthanol ou le tétrahydrofurane.
Substitution : Nucléophiles tels que les amines ou les thiols ; réactions effectuées dans des solvants polaires dans des conditions douces.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiazolones réduites et divers dérivés substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés.
Applications de la recherche scientifique
(5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur des voies biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la (5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs ou moduler les voies de signalisation en interagissant avec les récepteurs ou d’autres protéines. Les cibles et les voies moléculaires exactes peuvent varier en fonction du contexte biologique et de l’application spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-(4-chlorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-bromobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-méthylbenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one
Unicité
L’unicité de la (5Z)-5-(4-fluorobenzylidène)-2-[(2-méthylphényl)amino]-1,3-thiazol-4(5H)-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de l’atome de fluor peut améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C17H13FN2OS |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)19-17-20-16(21)15(22-17)10-12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
Clé InChI |
AGCQAQMTHUKODL-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
SMILES canonique |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)





![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
